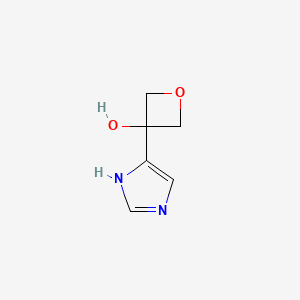
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol typically involves the reaction of 2-methyl-1,3-dioxolane with butanal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to achieve the required specifications for commercial use .
化学反应分析
Types of Reactions
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Halogenated compounds.
科学研究应用
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert the desired effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
Uniqueness
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is unique due to its specific structural features, such as the combination of a dioxolane ring with a butanol moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-7(6-9)8(2)10-4-5-11-8/h7,9H,3-6H2,1-2H3 |
InChI 键 |
MWEHUBNWYSFXSI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)C1(OCCO1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)



![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)





![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)
